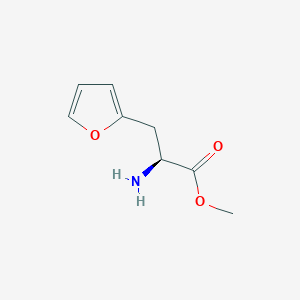

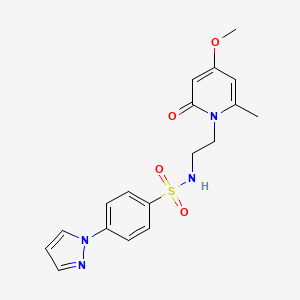

![molecular formula C26H27FN4O2 B2604366 N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide CAS No. 932290-36-3](/img/structure/B2604366.png)

N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties

- Research has explored the structural aspects of amide-containing isoquinoline derivatives, revealing that certain compounds form gels or crystalline solids upon treatment with mineral acids, depending on the nature of the acid. This property could be of interest in materials science for creating novel gelators or solid-state materials (Karmakar, Sarma, & Baruah, 2007).

Antimycobacterial Activity

- Compounds within the quinolin-4-yloxy acetamides category have shown potent antimycobacterial activity against Mycobacterium tuberculosis clinical isolates resistant to common tuberculosis drugs. This suggests a potential pathway for developing novel treatments against multidrug-resistant tuberculosis (Subtil et al., 2017).

Fluorescence and Sensing Applications

- Novel fluorescent dyes based on the pyrazolo[3,4-b]quinoline skeleton have been synthesized, with applications in sensing small inorganic cations. Such compounds could be used in chemical sensing technologies for detecting ions in various environments (Mac et al., 2010).

Antimicrobial Agents

- Quinoline derivatives bearing a pyrazole moiety have been synthesized and shown potent antibacterial and antifungal activities. This highlights their potential as scaffolds for developing new antimicrobial agents (El Shehry et al., 2018).

Antioxidant Activity

- Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. This finding could inform the development of new antioxidants for therapeutic or cosmetic applications (Chkirate et al., 2019).

Apoptosis Inducers

- N-Phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been identified as potent inducers of apoptosis in cancer cells, suggesting a promising avenue for cancer therapy research (Zhang et al., 2008).

Anxiolytic Properties

- Pyrazolo[4,3-c]quinolin-3-ones have been evaluated for their anxiolytic properties in animal models, showing potential as new treatments for anxiety disorders (López Rivilli et al., 2018).

Mecanismo De Acción

Target of action

The compound “N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide” is a pyrazoloquinoline derivative. Pyrazoloquinolines are a class of compounds that have been studied for their potential biological activities . .

Mode of action

Other pyrazoloquinoline derivatives have been studied for their potential as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor agents .

Biochemical pathways

Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Other pyrazoloquinoline derivatives have been shown to affect various cellular components negatively under conditions of oxidative stress .

Propiedades

IUPAC Name |

N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN4O2/c1-2-33-20-12-13-23-21(14-20)26-22(15-28-23)25(17-8-10-18(27)11-9-17)30-31(26)16-24(32)29-19-6-4-3-5-7-19/h8-15,19H,2-7,16H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQPWFJYLGRUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4CCCCC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2604287.png)

![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)

![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)

![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)